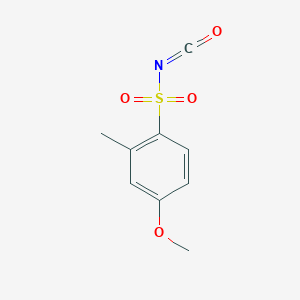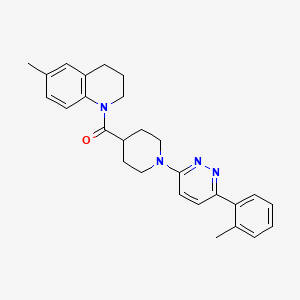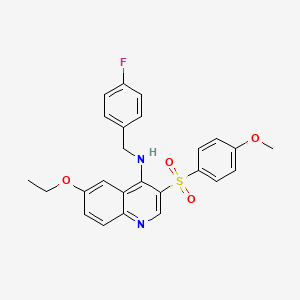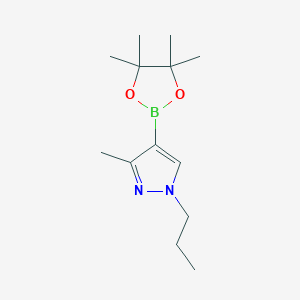methanone CAS No. 477712-08-6](/img/structure/B2483013.png)
[5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized starting from 4-chlorobenzoic acid. The process involves several steps including esterification, hydrazination, salt formation, and cyclization .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone”:
Antiviral Activity
This compound has shown potential as an antiviral agent. Research indicates that derivatives of pyrazole, including this compound, can inhibit the replication of various viruses. The structural features of the compound allow it to interact with viral proteins, potentially blocking their function and preventing the virus from multiplying .
Antimalarial Properties
Pyrazole derivatives, including our compound of interest, have been evaluated for their antimalarial activity. These compounds can interfere with the life cycle of the malaria parasite, Plasmodium falciparum, by inhibiting key enzymes necessary for its survival . This makes them promising candidates for the development of new antimalarial drugs.
Antileishmanial Activity
The compound has also been studied for its antileishmanial properties. Leishmaniasis, caused by protozoan parasites, is a significant health problem in many parts of the world. Pyrazole derivatives have been found to exhibit activity against Leishmania species, potentially by disrupting the parasite’s metabolic pathways .
Anticancer Potential
Research has shown that pyrazole derivatives can act as anticancer agents. This compound, in particular, has been found to inhibit the growth of various cancer cell lines. It may work by inducing apoptosis (programmed cell death) in cancer cells or by inhibiting specific enzymes involved in cell proliferation .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis .
Antimicrobial Activity
Pyrazole derivatives, including this compound, have been found to possess antimicrobial properties. They can inhibit the growth of a range of bacterial and fungal pathogens. This activity is likely due to the compound’s ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis in experimental models. This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Agricultural Applications
Beyond medical applications, this compound has potential uses in agriculture. It can act as a pesticide or herbicide, protecting crops from pests and diseases. Its ability to inhibit specific enzymes in pests makes it an effective tool for improving crop yields and reducing agricultural losses .
These diverse applications highlight the significant potential of “5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone” in various fields of scientific research.
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides A brief review of the biological potential of indole derivatives Synthesis, antileishmanial, antimalarial evaluation and molecular
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3O2/c21-14-3-1-13(2-4-14)18-12-17(20(27)25-7-9-28-10-8-25)24-26(18)19-11-15(22)5-6-16(19)23/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDMIBVHWWZUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2482930.png)
![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2482933.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2482934.png)

![1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482936.png)


![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482943.png)

![5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2482946.png)
![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2482948.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2482951.png)
![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482952.png)